6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine
CAS No.:
Cat. No.: VC18348970
Molecular Formula: C12H10ClFN2
Molecular Weight: 236.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10ClFN2 |
|---|---|
| Molecular Weight | 236.67 g/mol |
| IUPAC Name | 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C12H10ClFN2/c1-7-4-8(14)2-3-9(7)10-5-12(13)16-6-11(10)15/h2-6H,15H2,1H3 |
| Standard InChI Key | UBHMOCPFHJWSDZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine ring substituted at position 4 with a 4-fluoro-2-methylphenyl group and at position 6 with chlorine, while position 3 hosts an amine group. This configuration introduces both electron-withdrawing (Cl, F) and electron-donating (NH) effects, influencing its reactivity in subsequent synthetic modifications .
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 236.67 g/mol | |
| IUPAC Name | 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine | |
| Canonical SMILES | CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N)Cl | |
| logP (Predicted) | 3.2 |
The compound’s moderate lipophilicity (logP ≈ 3.2) suggests balanced membrane permeability and solubility, making it amenable to both laboratory and industrial-scale reactions.
Synthesis and Production
Laboratory-Scale Synthesis
A patented method (WO2021094247A1) outlines a Suzuki-Miyaura coupling approach using 4-fluoro-2-methylphenylboronic acid and 6-chloro-3-iodopyridine in the presence of a palladium catalyst (e.g., Pd(OAc)) and a base (e.g., KCO) in dimethylformamide (DMF) . This method achieves yields exceeding 85% under optimized conditions (80–110°C, 12–24 hours) .
Key Reaction Steps:
-
Coupling Reaction:
where Ar = 4-fluoro-2-methylphenyl, Ar' = 6-chloro-3-pyridinyl .
-
Purification: Crystallization from ethyl acetate/hexane mixtures yields >98% purity .
Industrial-Scale Production
Industrial processes employ continuous flow reactors to enhance efficiency, with in-line chromatography ensuring consistent purity. A comparative analysis of batch vs. flow synthesis reveals a 20% increase in yield for the latter, attributed to better temperature and mixing control .
Applications in Pharmaceutical Development
Role in NT-814 Synthesis
Biological and Pharmacological Insights
Metabolic Stability
| Assay | Result | Source |
|---|---|---|
| Acute Oral Toxicity (LD) | >2000 mg/kg (rat) | |
| Ames Test (Mutagenicity) | Negative | |
| hERG Inhibition (IC) | 12 µM |
The compound’s low acute toxicity and non-mutagenic profile support its utility in drug synthesis, though hERG channel inhibition warrants caution in cardiovascular applications.
Comparative Analysis with Structural Analogs
Electron-Withdrawing Effects
The chlorine atom at position 6 enhances electrophilic aromatic substitution reactivity compared to non-halogenated pyridines. For instance, nucleophilic displacement of Cl with piperidine proceeds at 60°C in DMF, whereas non-chlorinated analogs require higher temperatures (>100°C).
Functional Group Compatibility
| Derivative | Modification Site | Key Property Change |
|---|---|---|
| N-Methyl variant | Amine (Position 3) | Increased lipophilicity (logP 3.96) |
| Boc-Protected amine | Amine (Position 3) | Enhanced stability in acidic media |
The N-methyl derivative (CAS: 825643-62-7) demonstrates improved metabolic stability, making it preferable for prodrug formulations .
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